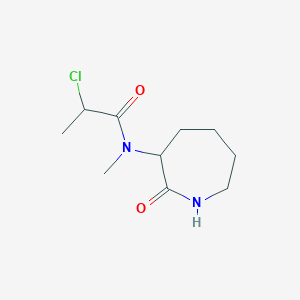![molecular formula C12H25NO B2575626 Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- CAS No. 83918-28-9](/img/structure/B2575626.png)
Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . It is also known by its synonym, 2-[(butan-2-yl)(cyclohexyl)amino]ethan-1-ol . This compound is characterized by the presence of a cyclohexyl group and a 1-methylpropyl group attached to an aminoethanol backbone.
Vorbereitungsmethoden
The synthesis of Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- can be achieved through various synthetic routes. One common method involves the reaction of cyclohexylamine with 1-methylpropyl bromide to form the corresponding amine intermediate. This intermediate is then reacted with ethylene oxide to yield the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require the presence of a base such as sodium hydroxide to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions.
In substitution reactions, the amino group can be replaced by other functional groups through reactions with appropriate reagents. For example, reaction with alkyl halides can lead to the formation of N-alkyl derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
In biology and medicine, this compound may be studied for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors can be explored for the development of new drugs. Additionally, it may be used in the study of biochemical pathways and mechanisms of action.
In industry, Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- can be used as a solvent or reagent in various chemical processes. Its properties make it suitable for applications in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
For example, in the context of drug development, the compound may act as an inhibitor or activator of specific enzymes, thereby affecting biochemical pathways and cellular processes. The detailed mechanism of action can be elucidated through studies involving molecular docking, enzyme assays, and other biochemical techniques.
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other aminoethanol derivatives with different substituents on the amino group. For example, compounds such as 2-(cyclohexylamino)ethanol and 2-(1-methylpropylamino)ethanol share structural similarities but differ in their substituents.
The uniqueness of Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- lies in the combination of the cyclohexyl and 1-methylpropyl groups, which confer specific chemical and biological properties. These properties can be exploited in various applications, making this compound a valuable addition to the repertoire of aminoethanol derivatives.
Eigenschaften
IUPAC Name |
2-[butan-2-yl(cyclohexyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-11(2)13(9-10-14)12-7-5-4-6-8-12/h11-12,14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDLJIHLGZYOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CCO)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83918-28-9 |
Source


|
| Record name | 2-[(butan-2-yl)(cyclohexyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2575544.png)


![5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2575550.png)
![1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B2575551.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2575554.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(pyridin-3-yl)methyl]thiourea](/img/structure/B2575557.png)
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2575558.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2575560.png)

![6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2575563.png)

